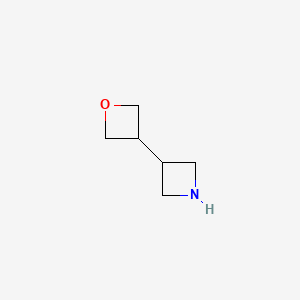

3-(Oxetan-3-yl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxetan-3-yl)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity. The presence of both rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings through cyclization reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the aza-Michael addition and other cyclization reactions makes them suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Oxetan-3-yl)azetidine undergoes various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetanones.

Reduction: The azetidine ring can be reduced to form azetidines with different substituents.

Substitution: Both rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Oxetanones and azetidinones.

Reduction: Substituted azetidines.

Substitution: Various functionalized oxetane and azetidine derivatives.

Applications De Recherche Scientifique

3-(Oxetan-3-yl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a precursor for various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of 3-(Oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The oxetane and azetidine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or the modulation of receptor activity, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Oxetane: A four-membered ring containing one oxygen atom.

Azetidine: A four-membered ring containing one nitrogen atom.

Oxetan-3-one: An oxetane derivative with a carbonyl group at the third position.

Azetidin-3-one: An azetidine derivative with a carbonyl group at the third position.

Uniqueness: 3-(Oxetan-3-yl)azetidine is unique due to the presence of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Activité Biologique

3-(Oxetan-3-yl)azetidine is a heterocyclic compound that features both oxetane and azetidine rings. This unique structural combination has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The compound consists of an oxetane ring fused to an azetidine ring, providing it with unique chemical properties. The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing Brønsted acids to introduce substituents onto the nitrogen or carbon atoms.

- Oxidative Cyclization : Creating more complex structures from simpler precursors.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate that compounds with similar structural features exhibit significant pharmacological properties. Notably, oxetane derivatives have shown:

- Antibacterial Properties : Indicating potential therapeutic applications against bacterial infections.

- Antiviral Activity : Preliminary findings suggest efficacy against certain viruses .

The dual ring structure of this compound may enhance its metabolic stability and interaction with biological targets, making it a promising candidate for drug development.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The oxetane and azetidine rings can undergo ring-opening reactions, forming reactive intermediates that may inhibit enzymatic activity or modulate receptor functions .

Table 1: Biological Activities of Related Compounds

| Compound | Structure Type | Notable Biological Activities |

|---|---|---|

| This compound | Oxetane + Azetidine | Potential antibacterial and antiviral properties |

| Oxetin | Oxetane | Antibacterial |

| 2-Pyrrolidinone | Azetidine | Diverse biological activities |

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of oxetane derivatives found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarity to these effective compounds suggests potential for similar effects .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies indicate that the compound may exhibit favorable absorption characteristics due to its unique structure, which can enhance cell permeability compared to traditional compounds lacking oxetane rings .

Propriétés

IUPAC Name |

3-(oxetan-3-yl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSNVIHCUYFFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744743 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273562-98-3 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.